4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide
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Overview
Description
4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide is a synthetic organic compound characterized by the presence of chloro, phenyl, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanovinyl intermediate. This intermediate is then reacted with 4-chlorobenzenecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and cyano groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide
- 4-chloro-N’-[2-(4-bromophenyl)-2-cyanovinyl]benzenecarbohydrazide
- 4-chloro-N’-[2-(4-fluorophenyl)-2-cyanovinyl]benzenecarbohydrazide
Uniqueness
4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide is unique due to the specific combination of chloro and cyano functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different halogen substitutions, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
4-chloro-N'-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-5-1-11(2-6-14)13(9-19)10-20-21-16(22)12-3-7-15(18)8-4-12/h1-8,10,20H,(H,21,22)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLAAOZHAJWKK-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNNC(=O)C2=CC=C(C=C2)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\NNC(=O)C2=CC=C(C=C2)Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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